1,1,2,3,4,5,6-Heptafluoro-2,4-bis(trifluoromethyl)cyclohexane
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Overview
Description
1,1,2,3,4,5,6-Heptafluoro-2,4-bis(trifluoromethyl)cyclohexane is a fluorinated organic compound known for its unique chemical properties and stability. This compound is characterized by the presence of multiple fluorine atoms, which contribute to its high thermal and chemical stability. It is used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
The synthesis of 1,1,2,3,4,5,6-Heptafluoro-2,4-bis(trifluoromethyl)cyclohexane typically involves the fluorination of cyclohexane derivatives. One common method includes the reaction of cyclohexane with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions. Industrial production methods may involve the use of specialized reactors and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
1,1,2,3,4,5,6-Heptafluoro-2,4-bis(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated cyclohexanones or cyclohexanols.
Reduction: Reduction reactions can convert this compound into partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like ammonia for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,3,4,5,6-Heptafluoro-2,4-bis(trifluoromethyl)cyclohexane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its stability and inertness make it useful in biological studies, particularly in the development of fluorinated biomolecules.
Medicine: Fluorinated compounds are often used in pharmaceuticals for their enhanced metabolic stability and bioavailability.
Industry: This compound is used in the production of specialty polymers and coatings due to its high chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of 1,1,2,3,4,5,6-Heptafluoro-2,4-bis(trifluoromethyl)cyclohexane involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine atoms can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules. The pathways involved in its action depend on the specific application and the molecular targets it interacts with.
Comparison with Similar Compounds
1,1,2,3,4,5,6-Heptafluoro-2,4-bis(trifluoromethyl)cyclohexane can be compared with other fluorinated cyclohexane derivatives, such as:
- 1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene
- 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane
These compounds share similar fluorinated structures but differ in the number and position of fluorine atoms, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific arrangement of fluorine atoms, contributing to its distinct reactivity and stability.
Properties
CAS No. |
426-06-2 |
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Molecular Formula |
C8H3F13 |
Molecular Weight |
346.09 g/mol |
IUPAC Name |
1,1,2,3,4,5,6-heptafluoro-2,4-bis(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C8H3F13/c9-1-2(10)6(14,15)5(13,8(19,20)21)3(11)4(1,12)7(16,17)18/h1-3H |
InChI Key |
FIAUYAYEFWZSGC-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C(C1(C(F)(F)F)F)F)(C(F)(F)F)F)(F)F)F)F |
Origin of Product |
United States |
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